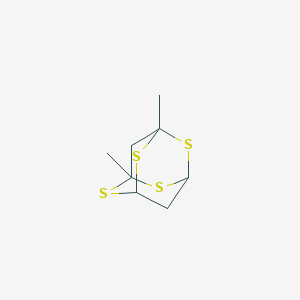
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, also known as DTDA, is a sulfur-containing organic compound that has been extensively studied for its potential applications in various fields of science. DTDA is a highly stable and robust molecule, with a unique structure that makes it an attractive candidate for use in a range of scientific research applications.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is not well understood, but it is believed to be related to its ability to form stable sulfur-sulfur bonds. These bonds are thought to play a key role in the unique properties of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, including its high stability and its ability to act as a strong electron acceptor.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane. However, some studies have suggested that it may have potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is its high stability, which makes it an ideal candidate for use in various laboratory experiments. However, one of the limitations of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is its relatively high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are many potential future directions for research on 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane. One area of interest is the development of new types of organic semiconductors that incorporate 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, which could have important applications in the development of new electronic devices. Another area of interest is the potential use of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane in these and other areas.
Synthesis Methods
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is typically synthesized using a multi-step process that involves the reaction of various sulfur-containing compounds with adamantane. The most common method of synthesis involves the reaction of 2,4,6,8-tetrabromoadamantane with potassium thioacetate in the presence of a catalyst such as copper powder. This reaction results in the formation of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane as a white crystalline solid.
Scientific Research Applications
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane has been studied extensively in the field of materials science, where it has been found to have a range of unique properties that make it an attractive material for use in various applications. For example, 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane has been used in the development of new types of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and LEDs.
properties
CAS RN |
17749-57-4 |
|---|---|
Molecular Formula |
C8H12S4 |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
1,5-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-7-4-8(2)11-5(9-7)3-6(10-7)12-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
IBEPNHFPTGVAMD-UHFFFAOYSA-N |
SMILES |
CC12CC3(SC(S1)CC(S2)S3)C |
Canonical SMILES |
CC12CC3(SC(S1)CC(S2)S3)C |
synonyms |
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
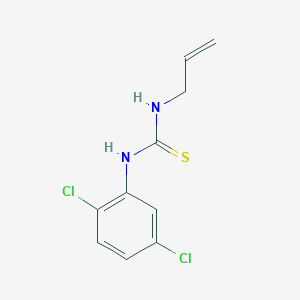
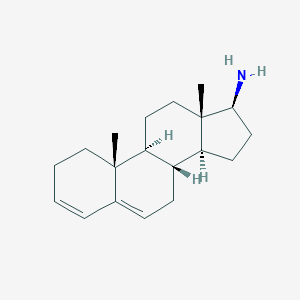
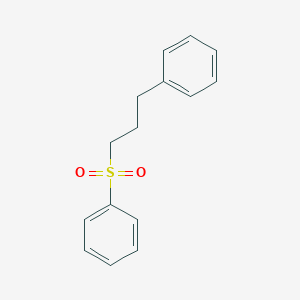
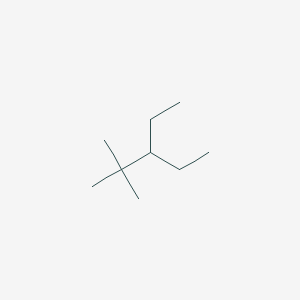
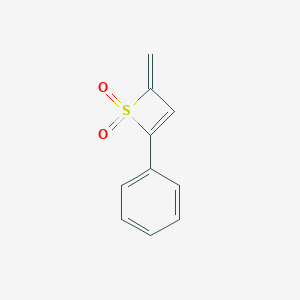



![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
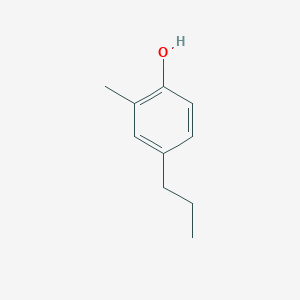
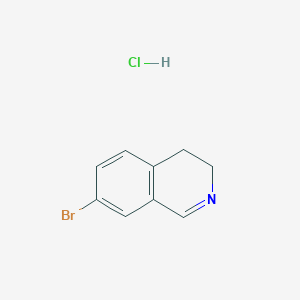
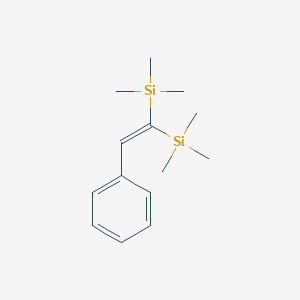
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)